molecular formula C19H41N B082226 1-Aminononadecane CAS No. 14130-05-3

1-Aminononadecane

Cat. No.: B082226
CAS No.: 14130-05-3
M. Wt: 283.5 g/mol
InChI Key: INAMEDPXUAWNKL-UHFFFAOYSA-N
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Description

1-Aminononadecane, also known as nonadecylamine, is an organic compound with the molecular formula C19H41N. It is a long-chain primary amine, characterized by a nonadecane backbone with an amino group attached to the first carbon atom. This compound is notable for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminononadecane can be synthesized through several methods. One common approach involves the reduction of nonadecanenitrile using hydrogen gas in the presence of a metal catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is often produced via the hydrogenation of nonadecanenitrile. This process involves the use of high-pressure hydrogen gas and a suitable catalyst, such as nickel or palladium, to facilitate the reduction reaction. The resulting product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-Aminononadecane undergoes various chemical reactions, including:

    Oxidation: When exposed to oxidizing agents such as potassium permanganate or hydrogen peroxide, this compound can be oxidized to form corresponding amides or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

Scientific Research Applications

1-Aminononadecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-aminononadecane exerts its effects depends on its application. In biological systems, the long hydrophobic chain allows it to interact with lipid bilayers, influencing membrane fluidity and protein function. In chemical reactions, the amino group acts as a nucleophile, participating in various substitution and addition reactions .

Comparison with Similar Compounds

    1-Aminooctadecane (Octadecylamine): Similar in structure but with one less carbon atom in the chain.

    1-Aminoeicosane (Eicosylamine): Similar in structure but with one more carbon atom in the chain.

    1-Aminododecane (Dodecylamine): A shorter chain primary amine with twelve carbon atoms.

Uniqueness: 1-Aminononadecane is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its long hydrophobic chain makes it particularly useful in applications requiring strong hydrophobic interactions, such as in the study of lipid membranes and the synthesis of surfactants .

Properties

IUPAC Name

nonadecan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAMEDPXUAWNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H41N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867438
Record name Nonadecan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14130-05-3, 68037-92-3
Record name 1-Aminononadecane
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Record name Amines, C16-22-alkyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amines, C16-22-alkyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: No, the research does not specifically investigate the antifungal activity of 1-Aminononadecane. The study focused on the overall antifungal activity of the Staphylococcus aureus extract, which contains a mixture of compounds []. Further research would be needed to isolate and evaluate the individual activity of this compound.

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